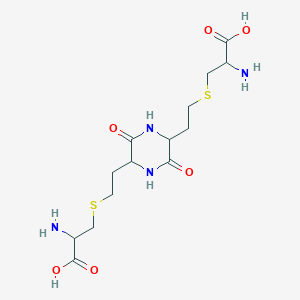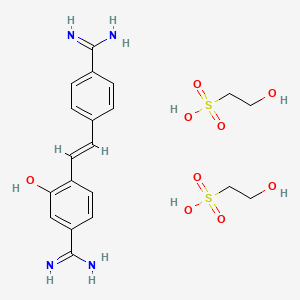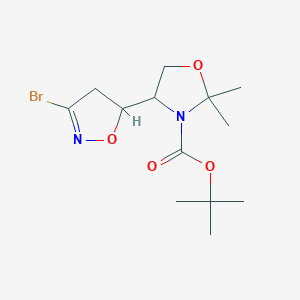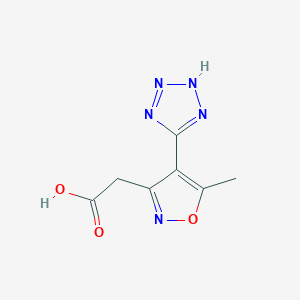
(L)-3,6-Bis(5-(-amino--carboxyethyl)ethyl)-2,5-diketopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two diketopiperazine rings and amino-carboxyethyl groups. Its properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine typically involves the cyclization of appropriate amino acids or their derivatives. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of suitable amino acids, such as L-glutamic acid.
Cyclization: The amino acids undergo cyclization under controlled conditions, often involving the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) to form the diketopiperazine ring.
Functionalization: The resulting diketopiperazine is then functionalized with amino-carboxyethyl groups through a series of reactions, including amination and carboxylation.
Industrial Production Methods
In an industrial setting, the production of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a scaffold for drug development. Its ability to interact with various biological targets makes it a promising candidate for the design of new therapeutic agents.
Medicine
In medicine, (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is investigated for its potential use in drug delivery systems. Its biocompatibility and ability to form stable complexes with drugs make it an attractive option for targeted drug delivery.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties enable the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
Uniqueness
What sets (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine apart from similar compounds is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.
Properties
CAS No. |
6045-74-5 |
|---|---|
Molecular Formula |
C14H24N4O6S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-amino-3-[2-[5-[2-(2-amino-2-carboxyethyl)sulfanylethyl]-3,6-dioxopiperazin-2-yl]ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H24N4O6S2/c15-7(13(21)22)5-25-3-1-9-11(19)18-10(12(20)17-9)2-4-26-6-8(16)14(23)24/h7-10H,1-6,15-16H2,(H,17,20)(H,18,19)(H,21,22)(H,23,24) |
InChI Key |
UOYAHDLVIBDYQT-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(C(=O)O)N)C1C(=O)NC(C(=O)N1)CCSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate](/img/structure/B15125160.png)


amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B15125183.png)
![[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B15125184.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)

![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
